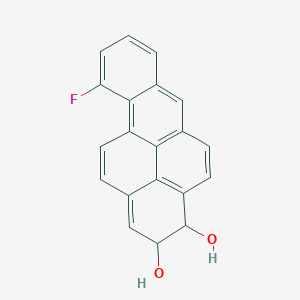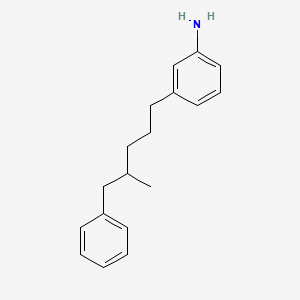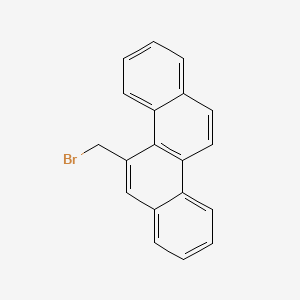
2-Amino-1-phenylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C₁₀H₁₁NO₂. It is known for its unique structure, which includes an amino group and a phenyl group attached to a butane-1,3-dione backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-phenylbutane-1,3-dione typically involves the reaction of ethylenediamine, 2’,4’-dihydroxyacetophenone, and 1-phenylbutane-1,3-dione. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and automated synthesis platforms, can be applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-phenylbutane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,3-butanedione: This compound shares a similar backbone but lacks the amino group, making it less reactive in certain chemical reactions.
2-Acetylacetophenone: Another similar compound, which has a different substitution pattern on the butane-1,3-dione backbone.
Uniqueness
2-Amino-1-phenylbutane-1,3-dione is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Eigenschaften
| 84490-19-7 | |
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-amino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C10H11NO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |
InChI-Schlüssel |
VUOITXMUIWUJSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)


![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)


